molecular formula C12H13N3O3 B12902112 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one CAS No. 88585-26-6

1-Ethyl-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one

Cat. No.: B12902112
CAS No.: 88585-26-6
M. Wt: 247.25 g/mol
InChI Key: GAIPWDYZJUSNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring. It is of interest in various fields of research due to its potential biological activities and applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, hydrazine hydrate, and 4-nitrobenzaldehyde.

    Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Nitration: The pyrazolone derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the para position of the phenyl ring.

    Alkylation: The final step involves the alkylation of the pyrazolone ring with ethyl iodide to obtain 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one.

Industrial Production Methods

In an industrial setting, the synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Oxidized Products: Oxidation reactions yield various oxidized products depending on the conditions used.

    Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the ethyl and nitrophenyl groups.

    4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazolone ring.

    Ethyl acetoacetate: A starting material in the synthesis but lacks the pyrazolone ring and nitrophenyl group.

Uniqueness

1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

88585-26-6

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-ethyl-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C12H13N3O3/c1-3-13-9(2)8-12(16)14(13)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3

InChI Key

GAIPWDYZJUSNKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.